Cas no 1706-12-3 (1-Methyl-4-phenoxybenzene)

1-Methyl-4-phenoxybenzene structure
1-Methyl-4-phenoxybenzene structure
Product Name:1-Methyl-4-phenoxybenzene
Numero CAS:1706-12-3
MF:C13H12O
MW:184.233783721924
MDL:MFCD00043948
CID:181560
PubChem ID:74351
Update Time:2025-11-01

1-Methyl-4-phenoxybenzene Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Methyl-4-phenoxybenzene
    • Benzene,1-methyl-4-phenoxy-
    • p-phenoxytoluene
    • Phenyl p-tolyl ether
    • 4-Methyldiphenyl ether
    • 4-Methylphenylphenyl ether
    • 1-METHYL-4-PHENOXY-BENZENE
    • Phenyl 4-methylphenyl ether
    • Phenyl(4-methylphenyl) ether
    • p-Tolyl phenyl ether
    • Benzene, 1-methyl-4-phenoxy-
    • p-Cresol phenyl ether
    • Ether, phenyl p-tolyl
    • p-Methylphenyl phenyl ether
    • 4-Methylphenyl phenyl ether
    • SSTNIXFHCIOCJI-UHFFFAOYSA-N
    • 1-Methyl-4-phenoxybenzene #
    • Ether, phenyl p-tolyl (8CI)
    • MFCD00043948
    • NS00025594
    • FT-0712939
    • p-MethyldiphenylA currencyther
    • AKOS006273774
    • NSC-83594
    • UNII-RB3VA23S6D
    • NSC83594
    • CS-W006832
    • J-010635
    • NSC 83594
    • EINECS 216-944-3
    • AB91899
    • DS-2396
    • A882009
    • 1706-12-3
    • AMY9383
    • RB3VA23S6D
    • SCHEMBL12355
    • DTXSID3061891
    • DTXCID5035452
    • para-cresyl phenyl ether
    • MDL: MFCD00043948
    • Inchi: 1S/C13H12O/c1-11-7-9-13(10-8-11)14-12-5-3-2-4-6-12/h2-10H,1H3
    • Chiave InChI: SSTNIXFHCIOCJI-UHFFFAOYSA-N
    • Sorrisi: O(C1C=CC=CC=1)C1C=CC(C)=CC=1

Proprietà calcolate

  • Massa esatta: 184.08900
  • Massa monoisotopica: 184.089
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 2
  • Complessità: 153
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.6
  • Superficie polare topologica: 9.2

Proprietà sperimentali

  • Densità: 1.045
  • Punto di ebollizione: 268.8°C at 760 mmHg
  • Punto di infiammabilità: 110.6°C
  • Indice di rifrazione: 1.566
  • PSA: 9.23000
  • LogP: 3.78730

1-Methyl-4-phenoxybenzene Informazioni sulla sicurezza

  • Dichiarazione di pericolo: H319
  • Condizioni di conservazione:Sealed in dry,Room Temperature

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1-Methyl-4-phenoxybenzene Metodo di produzione

1-Methyl-4-phenoxybenzene Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:1706-12-3)1-Methyl-4-phenoxybenzene
Numero d'ordine:A882009
Stato delle scorte:in Stock
Quantità:5g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 11:05
Prezzo ($):165.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1706-12-3)1-Methyl-4-phenoxybenzene
A882009
Purezza:99%
Quantità:5g
Prezzo ($):165.0
Email